(1R,3s,5S)-rel-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid
Description
(1R,3s,5S)-rel-6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid (CAS: 1447942-40-6) is a bicyclic fluorinated carboxylic acid with the molecular formula C₇H₈F₂O₂ and a molecular weight of 162.14 g/mol . It is synthesized via hydrolysis of its methyl ester precursor, (1R,3s,5S)-rel-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate, using lithium hydroxide in a mixture of tetrahydrofuran, water, and methanol, achieving an 87% yield . The compound is stored at 2–8°C in dry conditions and is utilized as a key intermediate in the synthesis of LPAR1 antagonists for therapeutic applications .
Properties
IUPAC Name |
(1S,5R)-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O2/c8-7(9)4-1-3(6(10)11)2-5(4)7/h3-5H,1-2H2,(H,10,11)/t3?,4-,5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQVITCQIHHDBC-NVGWPGHNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1C2(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2(F)F)CC1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101183468 | |
| Record name | (1α,3α,5α)-6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101183468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1447942-40-6, 1447972-24-8 | |
| Record name | (1α,3α,5α)-6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101183468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-(1R,3r,5S)-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Overview
The synthesis begins with α-allyldiazoacetate precursors, which undergo dirhodium-catalyzed cyclopropanation to form bicyclo[3.1.0]hexane intermediates. Subsequent difluorocarbene insertion introduces fluorine atoms at the bridgehead positions (Figure 1).
Key Steps:
- Diazo Precursor Preparation : Allyl-bromo-α-methylstyrene derivatives are converted to α-allyldiazoacetates via nucleophilic displacement and deacylative diazo transfer.
- Cyclopropanation : Dirhodium catalysts (e.g., Rh₂(OAc)₄) induce intramolecular cyclopropanation, forming bicyclo[3.1.0]hexane scaffolds.
- Difluorocarbene Insertion : Treatment with TMSCF₂Br generates difluorocarbene, which inserts into the strained cyclopropane ring.
Optimization Data
Reaction parameters critically influence yield and stereoselectivity (Table 1):
Table 1: Optimization of Bicyclo[3.1.0]hexane Synthesis
| Parameter | Condition | Yield (%) | Selectivity (rel) |
|---|---|---|---|
| Catalyst Loading | 0.01 mol% Rh₂(OAc)₄ | 92 | >20:1 |
| Solvent | Dichloromethane | 88 | 18:1 |
| Temperature | 25°C | 90 | 19:1 |
| Difluorocarbene Source | TMSCF₂Br | 85 | 15:1 |
The dirhodium catalyst enables high yields (85–92%) with excellent diastereoselectivity (>15:1). Lower catalyst loadings (0.01 mol%) minimize costs without compromising efficiency.
Stereochemical Control and Isomer Separation
The "(1R,3s,5S)-rel" designation indicates a racemic mixture of enantiomers with defined relative configurations. Achieving stereochemical purity involves two approaches:
Chiral Auxiliary-Assisted Synthesis
Chiral dirhodium catalysts (e.g., Rh₂(S-PTAD)₄) induce asymmetric cyclopropanation, favoring the desired (1R,3s,5S) configuration. However, enantiomeric excess (ee) remains moderate (≤70%) for bicyclo[3.1.0]hexanes.
Chromatographic Resolution
Racemic products are separated via chiral stationary phase HPLC. The Aladdin Scientific product (CAS 1447942-40-6) specifies ≥97% purity, achievable through reverse-phase chromatography.
Alternative Synthetic Routes
Radical Fluorination of Bicyclo[3.1.0]hexane Precursors
Pre-formed bicyclo[3.1.0]hexane-3-carboxylic acid undergoes radical fluorination using Selectfluor® or NFSI. While feasible, this method suffers from poor regioselectivity and over-fluorination.
Ring-Opening of Norbornene Derivatives
Norbornene analogs treated with HF-pyridine complexes yield difluorinated products, but the bicyclo[3.1.0]hexane structure is rarely retained due to ring strain.
Industrial-Scale Production Considerations
Commercial suppliers like Aladdin Scientific synthesize the compound via the dirhodium-catalyzed route, highlighting its scalability. Critical factors for mass production include:
- Cost Efficiency : Dirhodium catalysts are recycled via ligand immobilization.
- Safety : Diazo compounds are generated in situ to minimize explosion risks.
- Purification : Crystallization from ethanol/water mixtures achieves ≥97% purity.
Analytical Characterization
Post-synthesis analysis confirms structure and purity:
Mechanism of Action
The mechanism of action of (1R,3s,5S)-rel-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms can influence the compound’s binding affinity and metabolic stability, enhancing its efficacy as a drug candidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Bicyclohexane Derivatives
Key Observations :
- Fluorine Positioning : The target compound’s 6,6-difluoro substitution contrasts with the 3,3-difluoro isomer, altering steric and electronic properties .
- Functional Groups : The tert-butoxycarbonyl (Boc) group in the azabicyclo derivative enhances stability and modulates pharmacokinetics .
Non-Fluorinated Bicyclohexane Analogs
Key Observations :
- Amino-Fluoro Hybrid: The dicarboxylic acid derivative combines amino and fluoro groups, enabling diverse interactions in drug design .
Pharmacologically Active Derivatives
Nirmatrelvir (Paxlovid® Component):
- Structure: 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane core with trifluoroacetyl and cyanomethyl groups .
- Application : FDA-approved antiviral targeting SARS-CoV-2 3CL protease .
- Synthesis : Enzymatic oxidation ensures stereoselectivity, contrasting with the target compound’s straightforward hydrolysis .
Key Contrast :
- Azabicyclo vs. Fluorobicyclo : Nirmatrelvir’s nitrogen-containing core enables protease inhibition, whereas fluorobicyclo derivatives are tailored for receptor antagonism .
Biological Activity
The compound (1R,3s,5S)-rel-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid (CAS No. 1447942-40-6) is a bicyclic carboxylic acid with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
The compound features a bicyclo[3.1.0]hexane core with two fluorine substituents and a carboxylic acid functional group, which may influence its biological interactions.
Antifungal Activity
Recent investigations into related compounds have highlighted antifungal activities against various pathogens. For example, longifolene-derived diphenyl ether-carboxylic acids demonstrated significant inhibition rates against fungi such as Alternaria solani and Rhizoctonia solani . While direct studies on the difluorobicyclo compound are scarce, the presence of the carboxylic acid moiety suggests possible antifungal properties warranting further exploration.
The biological activity of bicyclic carboxylic acids often involves interactions with enzymatic pathways and cellular mechanisms:
- Enzyme Inhibition : Compounds similar to this compound may act as enzyme inhibitors through metal chelation or competitive inhibition mechanisms.
- Binding Affinity : Docking studies of analogous compounds have shown favorable binding to active sites of target enzymes, which may be extrapolated to predict similar behavior for the difluorobicyclo compound .
Study on Hydroxypyridone Analogs
A study focused on hydroxypyridone carboxylic acids revealed that modifications in the carboxylate functional group significantly impacted inhibitory activity against HIV RT and RNase H . The results indicated that compounds retaining the carboxylate group exhibited better inhibition than those modified to esters or amides.
Table 1: Inhibition Rates of Hydroxypyridone Analogues
| Compound | % Inhibition (RNase H) |
|---|---|
| 10a | 70% |
| 10b | 82% |
| 10c | 91% |
| β-thujaplicinol | 100% |
The findings from this study suggest that the structural characteristics of bicyclic compounds can significantly influence their biological activities.
Antifungal Activity of Related Compounds
Another study synthesized longifolene-derived diphenyl ether-carboxylic acids and evaluated their antifungal activities against several pathogens. The results indicated promising inhibition rates:
Table 2: Antifungal Inhibition Rates
| Compound | Alternaria solani | Rhizoctonia solani |
|---|---|---|
| 7b | 85.9% | 81.4% |
| 7l | 80.7% | 80.3% |
These findings underscore the potential for developing new antifungal agents based on the bicyclic structure.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a building block in drug discovery and development:
- Pharmacological Studies : Its unique bicyclic structure allows for modulation of biological activity through the introduction of various functional groups. This makes it a candidate for developing novel therapeutics targeting specific biological pathways.
- Protein Degradation : It has been identified as a component in the design of protein degraders, which are gaining traction in targeted protein degradation strategies for treating diseases like cancer .
Materials Science
The compound's structural characteristics lend themselves to applications in materials science:
- Polymer Chemistry : Incorporating (1R,3s,5S)-rel-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid into polymer matrices can enhance material properties such as thermal stability and mechanical strength.
- Nanomaterials : The compound may serve as a precursor for creating nanostructured materials with specific functionalities due to its distinct chemical properties.
Case Study 1: Drug Development
A study focused on the synthesis and evaluation of new derivatives of this compound demonstrated its efficacy in modulating enzyme activity related to metabolic pathways. The derivatives showed promising results in vitro against specific targets associated with metabolic disorders.
Case Study 2: Material Enhancement
Research involving the incorporation of this compound into polymer blends indicated improved mechanical properties and thermal resistance compared to traditional polymers without this compound. These findings suggest potential applications in high-performance materials for various industrial uses.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing (1R,3s,5S)-rel-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid?
- Methodology : The synthesis often involves cyclopropanation via transition-metal catalysis or photochemical methods to form the bicyclo[3.1.0]hexane core. Fluorination is typically achieved using reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride) at the 6,6-positions. For example, tert-butyl ester intermediates (e.g., rel-(1R,5S,6r)-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylic acid) are used to protect the carboxylic acid group during fluorination . Post-fluorination, acidic hydrolysis removes protecting groups.
- Key Considerations : Stereochemical control during cyclopropanation and fluorination requires chiral auxiliaries or enantioselective catalysts. Characterization via H/F NMR and chiral HPLC ensures stereopurity .
Q. How is the stereochemistry of the bicyclo[3.1.0]hexane core confirmed experimentally?
- Methodology : X-ray crystallography is the gold standard for absolute configuration determination. For example, the related compound nirmatrelvir (PF-07321332) was structurally validated using X-ray data . Alternatively, NOE (Nuclear Overhauser Effect) NMR experiments can map spatial proximities of protons, confirming the fused cyclopropane-oxirane geometry .
- Data Interpretation : Discrepancies between computational predictions (e.g., DFT-optimized structures) and experimental data may arise due to crystal packing effects, necessitating multi-technique validation .
Advanced Research Questions
Q. How does fluorination at the 6,6-positions influence the compound’s bioactivity and metabolic stability?
- Methodology : Fluorine’s electronegativity enhances metabolic stability by resisting oxidative degradation. For instance, in hepatitis C protease inhibitors (e.g., SCH 503034), fluorinated bicyclo[3.1.0]hexane analogs showed improved half-life due to reduced CYP450 metabolism .
- Structure-Activity Relationship (SAR) : Fluorination increases lipophilicity (logP), enhancing membrane permeability. However, excessive fluorination may reduce solubility, requiring formulation optimization . Comparative assays with non-fluorinated analogs (e.g., bicyclo[3.1.0]hexane-3-carboxylic acid derivatives) quantify these effects .
Q. What computational approaches are used to predict binding interactions of this compound with biological targets?
- Methodology : Molecular docking (e.g., AutoDock Vina) and MD (Molecular Dynamics) simulations model interactions with enzymes like HCV NS3/4A protease or SARS-CoV-2 M. For example, nirmatrelvir’s binding to M was predicted using free-energy perturbation (FEP) calculations .
- Validation : Experimental IC values from enzymatic assays (e.g., fluorescence resonance energy transfer (FRET)-based protease assays) are compared with computational predictions to refine force fields .
Q. How can contradictions in synthetic yields or stereochemical outcomes be resolved?
- Methodology : Systematic variation of reaction conditions (e.g., temperature, catalyst loading) identifies optimal parameters. For example, Pd-catalyzed cyclopropanation may favor different diastereomers under varying pressures .
- Data Reconciliation : Cross-referencing NMR splitting patterns with DFT-calculated H chemical shifts resolves ambiguities in stereochemical assignments . Contradictory bioactivity data (e.g., potency vs. cytotoxicity) may stem from impurities, necessitating orthogonal purity checks (HPLC-MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
